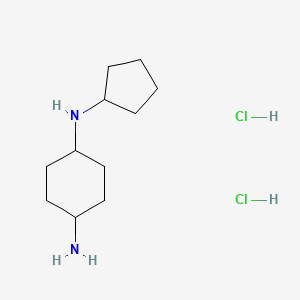
(1R*,4R*)-N1-Cyclopentylcyclohexane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a diamine, which means it contains two amine (-NH2) groups. The “cyclopentyl” and “cyclohexane” parts of the name suggest that it contains rings of five and six carbon atoms, respectively . Diamines are often used in the production of polymers, resins, and other materials .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a cyclopentyl group attached to one of the nitrogen atoms of a cyclohexane-1,4-diamine. The “1R*,4R*” notation indicates the stereochemistry of the compound, suggesting that it is chiral .Chemical Reactions Analysis
As a diamine, this compound could participate in various chemical reactions. It might act as a ligand in coordination chemistry or as a building block in the synthesis of polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a diamine, it would likely be a solid at room temperature and soluble in organic solvents .Aplicaciones Científicas De Investigación
Hydrogen Storage and Delivery
An overview study assessed the feasibility of using organic compounds as hydrogen carriers, investigating different classes of compounds including cycloalkanes and heteroatoms-containing hydrocarbons. Cycloalkanes, due to their physical properties, stability, and cost criteria, emerged as candidates for hydrogen storage and delivery, with methylcyclohexane highlighted as a particularly appropriate choice. This research suggests potential applications for similar cycloalkane derivatives in hydrogen storage technologies (Bourane et al., 2016).
Environmental and Health Impact Studies
Studies on the environmental and health impacts of various organic compounds, including those structurally related to cycloalkanes and diamines, provide insights into the toxicity, biodegradation, and ecological effects of such chemicals. For instance, research on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent, offers detailed experimental data and computational predictions for toxicity, highlighting the potential for examining similar compounds' environmental behaviors and health risks (Paustenbach et al., 2015).
Catalytic and Chemical Reactions
The catalytic oxidation of cyclohexene and related compounds has been extensively studied for applications in the chemical industry, suggesting potential research applications in catalysis and synthetic chemistry for structurally similar compounds. These studies focus on the development of selective oxidation reactions to produce industrially relevant intermediates (Cao et al., 2018).
Flame Retardancy and Dielectric Properties
Hexachlorocyclotriphosphazene, a ring compound with notable flame retardancy and dielectric properties, demonstrates the potential for cycloalkane derivatives in applications requiring fire resistance and electrical insulation. The review of cyclotriphosphazene compounds suggests opportunities for similar compounds in materials science and engineering (Usri et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-cyclopentylcyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;;/h9-11,13H,1-8,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPMBNLEWKJACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2667259.png)
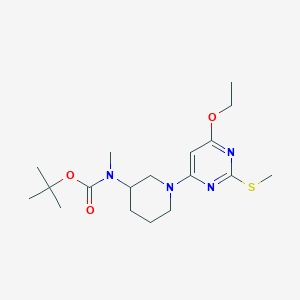
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)
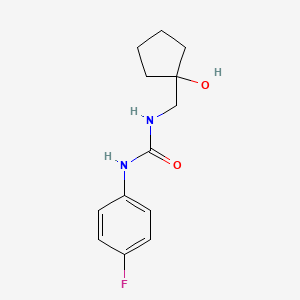
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2667268.png)
![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)
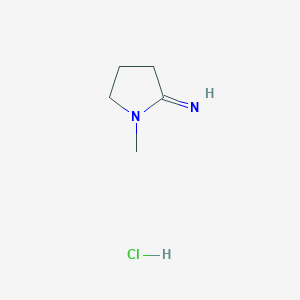
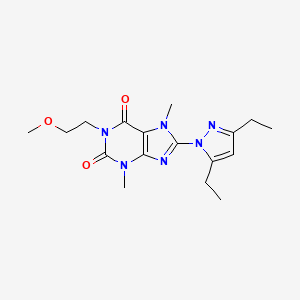
![3-(4-chlorophenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2667277.png)
![3,5-Dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2667278.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2667280.png)
